![molecular formula C22H18N4O2 B6069394 N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)

N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

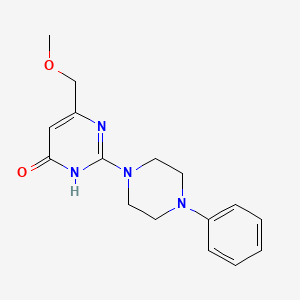

Synthesis Analysis

A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis

The compound is a weak acid . It has a molecular weight of 151.1626 . It is a white solid with a melting point of 170°C which is slightly soluble in water .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide, also known as N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide or Cambridge ID 7283156:

Pharmaceutical Applications

N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide: has shown potential in pharmaceutical research, particularly as a therapeutic agent . Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated its potential use in treating inflammatory diseases and cancer due to its ability to modulate specific biochemical pathways .

Polymer Science

In polymer science, this compound is used as a monomer for synthesizing high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties , making them suitable for advanced engineering applications. The incorporation of this compound into polymer chains enhances the material’s resistance to heat and chemical degradation .

Material Science

The compound is also explored in material science for developing advanced composites . These composites benefit from the compound’s unique chemical properties, leading to materials with improved strength , durability , and resistance to environmental factors . Such materials are valuable in aerospace, automotive, and construction industries .

Biochemical Research

In biochemical research, N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide is used as a probe to study enzyme interactions and protein functions. Its ability to bind selectively to certain proteins makes it a useful tool for investigating biochemical pathways and cell signaling mechanisms .

Catalysis

The compound has applications in catalysis, particularly as a ligand in the development of metal complexes . These complexes can act as catalysts in various chemical reactions, including organic synthesis and polymerization processes . The compound’s structure allows for the formation of stable and active catalytic sites .

Environmental Science

In environmental science, this compound is investigated for its potential in pollution control . Its chemical properties enable it to act as a sorbent for removing contaminants from water and air. Research has shown its effectiveness in adsorbing heavy metals and organic pollutants, contributing to cleaner and safer environments .

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard or reference material . Its well-defined chemical structure and stability make it ideal for calibrating instruments and validating analytical methods. This application is crucial for ensuring the accuracy and reliability of chemical analyses .

Nanotechnology

In nanotechnology, N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide is explored for creating nanostructured materials . These materials exhibit unique properties due to their nanoscale dimensions, such as enhanced reactivity , strength , and electrical conductivity . The compound’s versatility allows for its incorporation into various nanomaterials, expanding their potential applications .

作用机制

Target of Action

The compound, also known as N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide, is a derivative of phthalazine . Phthalazines are known to interact with a variety of targets, including vascular endothelial growth factor receptors (VEGFR) , p38MAP kinase , gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) , and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including inflammation, neurotransmission, cell proliferation, and vascular growth .

Mode of Action

Based on the known activities of phthalazine derivatives, it can be inferred that the compound may inhibit the activity of its targets, leading to changes in cellular signaling pathways .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of VEGFR can disrupt angiogenesis, while blocking p38MAP kinase can affect inflammatory responses . Similarly, interaction with GABA receptors can influence neurotransmission, and inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins .

Result of Action

The compound’s action on its targets can lead to various molecular and cellular effects. For example, it may reduce inflammation by inhibiting COX-2, or it may suppress tumor growth by blocking VEGFR . The exact effects depend on the specific context, including the type of cells and the presence of other signaling molecules.

安全和危害

属性

IUPAC Name |

N-[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-14(27)23-16-8-10-17(11-9-16)24-22-20-5-3-2-4-19(20)21(25-26-22)15-6-12-18(28)13-7-15/h2-13,28H,1H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDWPNJUOHPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 4-bromobenzenecarbothioate](/img/structure/B6069312.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-phenylethanamine](/img/structure/B6069321.png)

![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)

![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6069371.png)

![2-[(2-methoxyphenyl)imino]-5-nitrodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069378.png)

![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)

![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)

![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)

![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)